N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
Description
N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a compound that features a piperidine ring, an oxane ring, and a cyclopropanesulfonamide group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals
Properties
Molecular Formula |
C14H26N2O3S |
|---|---|
Molecular Weight |
302.44 g/mol |
IUPAC Name |
N-[1-(oxan-4-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H26N2O3S/c17-20(18,14-1-2-14)15-13-3-7-16(8-4-13)11-12-5-9-19-10-6-12/h12-15H,1-11H2 |
InChI Key |
HJGNBDGYUXMLSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)CC3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of piperidine derivatives with aldehydes or ketones, followed by further functionalization . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane and cyclopropanesulfonamide groups may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide: Similar structure but with a different oxane ring position.
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide: Similar structure but with a different piperidine ring position.
Uniqueness
N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the oxane and cyclopropanesulfonamide groups may enhance its stability and reactivity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
